Copper diglycollate

Description

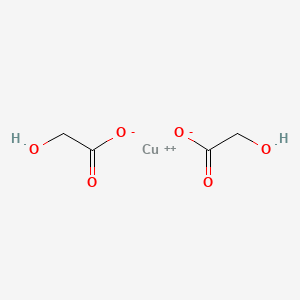

Copper diglycollate is a coordination compound derived from diglycollic acid (HOOC-CH₂-O-CH₂-COOH). The compound features copper ions (Cu²⁺) coordinated with diglycollate ligands, forming a structure that facilitates applications in polymer synthesis and catalysis. Its role in polymer chemistry is notable, as it enhances copolymer properties such as molecular weight and mechanical flexibility. For instance, poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES) copolymers incorporating diglycollate moieties exhibit improved break strain compared to homopolymers, attributed to the structural flexibility imparted by the diglycollate unit .

Properties

IUPAC Name |

copper;2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O3.Cu/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXRDHUDBAILGK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579739 | |

| Record name | Copper(2+) bis(hydroxyacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18911-01-8, 13474-51-6 | |

| Record name | Bis[(hydroxy-κO)acetato-κO]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18911-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper diglycollate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018911018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) bis(hydroxyacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper diglycollate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper diglycollate can be synthesized through the reaction of copper salts, such as copper sulfate or copper chloride, with diglycolic acid in an aqueous medium. The reaction typically involves the following steps:

- Dissolution of copper salts in water to form a copper ion solution.

- Addition of diglycolic acid to the copper ion solution under constant stirring.

- Adjustment of the pH to a slightly acidic or neutral range to facilitate the formation of the this compound complex.

- Filtration and drying of the resulting precipitate to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and controlled conditions to ensure high yield and purity. The process generally includes:

- Preparation of a concentrated solution of copper salts.

- Gradual addition of diglycolic acid while maintaining optimal temperature and pH conditions.

- Continuous stirring and monitoring of the reaction progress.

- Isolation and purification of the final product through filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions: Copper diglycollate undergoes various chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions, where the copper ion is oxidized to a higher oxidation state.

Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.

Substitution: this compound can engage in substitution reactions, where ligands in the complex are replaced by other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution Reactions: Ligands like ammonia or ethylenediamine can be used to replace diglycolic acid in the complex.

Major Products Formed:

Oxidation: Higher oxidation state copper complexes.

Reduction: Lower oxidation state copper complexes.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Copper diglycollate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.

Biology: Investigated for its potential antimicrobial properties and its role in enzyme mimetics.

Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

Industry: Utilized in the production of advanced materials, such as conductive inks and coatings.

Mechanism of Action

The mechanism of action of copper diglycollate involves its ability to interact with biological molecules and catalyze chemical reactions. The copper ion in the complex can undergo redox reactions, facilitating electron transfer processes. This property makes this compound an effective catalyst in various biochemical and industrial processes. Additionally, the compound can bind to specific molecular targets, influencing cellular pathways and biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Hydrogen Diglycollate

Structural Similarities :

- Sodium hydrogen diglycollate (NaHC₄H₃O₅) shares the diglycollate anion (C₄H₃O₅⁻) but substitutes copper with sodium.

- Unlike copper diglycollate, which is a neutral coordination complex, sodium hydrogen diglycollate is an ionic salt.

Functional Differences :

- Applications : Sodium hydrogen diglycollate is primarily used as a titrimetric standard for bases in analytical chemistry due to its stability and water solubility . In contrast, this compound is utilized in polymer synthesis and catalysis .

Copper Phthalocyanine

Functional Similarities :

- Both compounds contain copper in a coordination environment. Copper phthalocyanine (CuPc, C₃₂H₁₆CuN₈) is a macrocyclic complex used in dyes and electronics, while this compound is a simpler ligand-based complex.

Key Differences :

- Structure: CuPc features a planar, aromatic macrocycle with four nitrogen donors, whereas this compound adopts a flexible, oxygen-rich coordination sphere.

- Applications : CuPc’s stability and intense color make it ideal for pigments and photoconductors, whereas this compound’s role in polymer synthesis stems from its ability to modulate copolymer flexibility .

Comparison with Functionally Similar Compounds

Barium Thiosulphate

Functional Overlap :

Contrast :

- Chemical Class: Barium thiosulphate is an inorganic salt without a carboxylate backbone, limiting its structural resemblance to this compound.

- Reactivity : Its redox activity contrasts with this compound’s coordination-driven applications in polymer chemistry .

Magnesium Hydrogen Phosphate Trihydrate

Mechanistic Differences :

- Catalytic Mode : Magnesium acts as a Lewis acid catalyst, while this compound may participate in both coordination and chain termination during polymerization.

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Research Findings and Limitations

- This compound in Polymers : PBS copolymers with diglycollate achieve 50% higher break strain than homopolymers, likely due to reduced crystallinity from the ether-oxygen in diglycollate .

- Gaps in Data : Direct comparisons of this compound with other metal diglycollates (e.g., zinc or iron) are absent in current literature. Further studies are needed to explore catalytic efficiency across metal centers.

Biological Activity

Copper diglycollate, a coordination compound formed by the complexation of copper ions with glycine, has garnered attention for its significant biological activity. This article explores its properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two glycollate ligands coordinating to a copper ion. This chelation enhances its solubility and stability, making it an effective micronutrient in various biological systems. The unique properties of this compound arise from its ability to stabilize reactive oxygen species, potentially contributing to antioxidant activities.

The biological activity of this compound is attributed to several mechanisms:

- Micronutrient Role : It facilitates copper transport within biological systems, essential for plant growth and development.

- Antioxidant Activity : The chelation properties may stabilize reactive oxygen species, reducing oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, making it a candidate for agricultural biopesticides .

1. Antioxidant Activity

Research indicates that copper complexes can mimic enzyme activity involved in redox processes. This compound has shown potential in stabilizing superoxide anions, which are harmful reactive species in biological systems. This property is crucial for its application in reducing oxidative damage in cells .

2. Antimicrobial Effects

A study highlighted the antimicrobial properties of this compound against various pathogens. The compound's ability to disrupt microbial cell membranes and interfere with metabolic processes demonstrates its potential as a biopesticide in agriculture.

3. Enzyme Mimetic Activity

This compound has been investigated for its role as an enzyme mimic. Its interactions with proteins and enzymes can influence their activity, potentially leading to applications in drug development and therapeutic interventions .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with other copper complexes:

| Compound | Applications | Unique Features |

|---|---|---|

| Copper Acetate | Organic synthesis | Commonly used as a catalyst |

| Copper Sulfate | Agriculture | Widely used as a fungicide |

| Copper Chloride | Industrial processes | Employed as a catalyst |

| This compound | Micronutrient, antimicrobial | Enhanced solubility and stability |

Case Study 1: Agricultural Applications

In agricultural trials, this compound was applied to crops to assess its effectiveness as a micronutrient and biopesticide. Results indicated improved plant growth and reduced incidence of fungal infections compared to untreated controls.

Case Study 2: Biomedical Research

A study explored the potential of this compound in drug delivery systems. The compound's ability to bind with various biomolecules suggests it could enhance the efficacy of therapeutic agents by improving their bioavailability .

Q & A

Q. What steps mitigate bias in literature reviews on this compound’s applications?

- Methodological Answer :

- Systematic reviews : Use PRISMA guidelines to screen sources, ensuring inclusion of non-English studies and grey literature.

- Critical appraisal tools : Apply checklists (e.g., CONSORT for experimental studies) to evaluate evidence quality.

- Diverse databases : Search Scopus, Web of Science, and PubMed to minimize platform-specific bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.